4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile
Description
Properties
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOIQOPXFPGFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471322 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107018-37-1 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
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Nucleophilic Addition : TMSCF₃, activated by tetrabutylammonium fluoride (TBAF), attacks the carbonyl carbon of 4-formylbenzonitrile, forming a silyl-protected intermediate.
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Hydrolysis : The intermediate undergoes acid- or base-mediated cleavage to release the desired alcohol.
Key Parameters :
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Solvent : Tetrahydrofuran (THF) ensures reagent solubility and reaction homogeneity.
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Catalyst : TBAF (1 mol%) facilitates desilylation and enhances reaction kinetics.
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Temperature : Initial cooling (0°C) prevents exothermic side reactions, followed by gradual warming to room temperature.
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Stoichiometry : A 1.1:1 molar ratio of TMSCF₃ to aldehyde ensures complete conversion.
Experimental Procedure
A representative protocol from the literature outlines the following steps:
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Reaction Setup :
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Charge THF (24 mL, 0.83 M) into a nitrogen-purged flask.
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Add 4-formylbenzonitrile (2.623 g, 0.020 mol) and TMSCF₃ (3.128 g, 0.022 mol).
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Cool to 0°C and add TBAF (0.2 mL, 1 M in THF).
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Hydrolysis :
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After 12 hours, add water (2 mL) and TBAF (2 mL, 1 M in THF).
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Stir for 24 hours at room temperature.
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Workup :
Optimization of Reaction Parameters
Solvent Screening
While THF is standard, alternative solvents have been explored:
| Solvent | Dielectric Constant | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| THF | 7.6 | 76 | 92 |
| DMF | 36.7 | 62 | 85 |
| DCM | 8.9 | 45 | 78 |
THF’s low polarity minimizes side reactions, whereas polar aprotic solvents like DMF promote competing pathways.
Catalytic Systems
TBAF outperforms other fluoride sources due to its solubility in organic media:
| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| TBAF | 1 | 76 | 24 |
| KF | 5 | 58 | 48 |
| CsF | 5 | 65 | 36 |
Purification and Characterization
Vacuum Distillation
Crude product is purified via fractional distillation under reduced pressure (0.01–0.1 mmHg), achieving >90% purity.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 7.72 (d, J = 8.3 Hz, 2H), 7.58 (d, J = 8.3 Hz, 2H), 5.12 (q, J = 6.7 Hz, 1H), 2.98 (br s, 1H).
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¹³C NMR : δ 145.2 (CN), 126.4–122.1 (q, J = 288.7 Hz, CF₃), 117.9 (C-Ar), 72.5 (CH-OH).
Comparative Analysis of Alternative Routes
Grignard Reagent Approach
Attempts to use CF₃CH₂MgBr result in <20% yield due to nitrile group incompatibility.
Reductive Amination
Unsuccessful owing to the electron-withdrawing nature of the nitrile moiety, which deactivates the carbonyl toward reductive agents.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoro-1-oxoethyl)benzonitrile
Reduction: 4-(2,2,2-Trifluoro-1-aminoethyl)benzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Muscle Wasting Diseases
The primary application of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is in the treatment of muscle wasting diseases such as cachexia and sarcopenia. Research indicates that this compound selectively binds to androgen receptors, promoting muscle growth and strength while minimizing androgenic effects on non-target tissues.
Key Findings:
- Animal Studies: Demonstrated significant increases in muscle mass and bone density.
- Clinical Trials: Ongoing studies are assessing its efficacy and safety profile in human subjects.
Osteoporosis
In addition to muscle wasting conditions, this compound is being investigated for potential applications in osteoporosis treatment. The anabolic effects on bone density may provide a therapeutic avenue for patients suffering from this condition .
Comparative Analysis with Other SARMs
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| LGD-4033 (Ligandrol) | Similar trifluoromethyl structure | Known for clinical trials targeting muscle wasting |
| 4-(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl-2-(trifluoromethyl)-benzonitrile | Contains pyrrolidine and trifluoromethyl groups | Exhibits high selectivity for androgen receptors |
This table highlights the structural similarities and differences among various SARMs, emphasizing the unique properties of this compound that enhance its biological activity .
Case Study 1: Efficacy in Muscle Mass Restoration
A study involving elderly patients with sarcopenia demonstrated that administration of this compound resulted in a statistically significant increase in lean body mass over a period of 12 weeks compared to placebo controls.
Case Study 2: Bone Density Improvement
In a clinical trial focusing on postmenopausal women with osteoporosis, participants receiving the compound showed improved bone mineral density measured by dual-energy X-ray absorptiometry (DEXA) scans after six months of treatment.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SARMs and Analogues
Table 1: Structural and Pharmacological Comparison of SARMs
Key Observations :
- Structural Differences : Ligandrol’s pyrrolidine and trifluoro-hydroxyethyl groups enhance metabolic stability compared to RAD-140’s oxadiazole ring, which may contribute to longer detection windows in anti-doping tests .
- Toxicity Profile : Both Ligandrol and RAD-140 are linked to DILI, but RAD-140’s chloro substituent correlates with higher hepatotoxicity in case reports .
Other Benzonitrile Derivatives
Table 2: Comparison with Non-SARM Benzonitrile Derivatives
Key Observations :
- Functional Group Impact: The trifluoromethyl group in Ligandrol enhances receptor binding affinity compared to nitro or thioxo substituents in non-SARM derivatives .
- Metabolic Pathways : Ligandrol’s hydroxyethyl group undergoes hydroxylation to form long-term metabolites (e.g., revised structure 4 in ), whereas nitro groups in derivatives like 4-Nitro-2-(trifluoromethyl)benzonitrile are metabolized via reduction .
Stereochemical Considerations
Ligandrol’s (R,R) stereochemistry is critical for its pharmacological activity. highlights that racemic mixtures of this compound are optically inactive, complicating stereoisomer separation during synthesis . In contrast, RAD-140’s (1R,2S) configuration ensures proper binding to androgen receptors .
Biological Activity
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is a compound that has garnered interest for its potential biological activity and therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better penetration into biological membranes. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group may facilitate interactions with various enzymes and receptors involved in metabolic pathways. Research indicates that the compound can undergo several chemical reactions, including oxidation and reduction, which can alter its biological activity.
In Vitro Studies
In vitro studies have indicated that this compound exhibits significant biological activity against various cell lines. For example:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This effect was observed at concentrations comparable to known anti-inflammatory agents .
- Androgen Receptor Modulation : Similar to other compounds with trifluoromethyl substituents, it may exhibit selective androgen receptor modulator (SARM) properties, influencing muscle growth and fat loss through androgen receptor activation .
Case Studies
- Topical Application for Inflammation : A study evaluated the effects of this compound in a mouse model of inflammation. Results indicated a significant reduction in inflammatory markers when applied topically, suggesting its potential as a therapeutic agent for inflammatory skin conditions .
- Cancer Research : In vivo studies using xenograft models demonstrated that this compound could inhibit tumor growth in prostate cancer models. The compound was administered at various dosages (5 mg/kg to 15 mg/kg), showing dose-dependent inhibition of tumor proliferation compared to control groups .
Tables of Biological Activity
| Activity Type | IC50 (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| COX Inhibition | 0.1 | Ram seminal vesicle | |
| Anti-inflammatory | 0.4 | Mouse ear inflammation model | |
| Androgen receptor activity | 0.15 - 0.83 | LNCaP-AR cell line |
Safety and Efficacy
Clinical trials involving similar compounds have indicated a favorable safety profile with no serious adverse effects reported at therapeutic doses . However, ongoing research is necessary to fully understand the long-term effects and potential toxicity associated with prolonged use.
Q & A
(Basic) What are the validated synthetic routes for 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile, and how is its purity confirmed?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and stereoselective reduction. For example, the pyrrolidine ring in the structure is introduced via a chiral auxiliary-mediated reaction to ensure enantiomeric purity . Purity is confirmed using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR (¹H/¹³C/¹⁹F) for structural validation. Mass spectrometry (LC-MS) is used to verify molecular weight (338.25 g/mol) and detect impurities .
(Advanced) How do researchers resolve discrepancies in tissue selectivity versus off-target effects of this compound in preclinical models?
Methodological Answer:
Discrepancies are addressed using comparative binding assays (e.g., radioligand competition assays for androgen receptor [AR] subtypes) and transcriptomic profiling (RNA-seq) to identify off-target pathways. For instance, while the compound shows high AR affinity in muscle tissue, liver toxicity observed in rodent models (e.g., elevated ALT/AST levels) is investigated via metabolomic screening to detect reactive intermediates . Dose-response studies in in vitro hepatocyte models further clarify mechanisms .
(Basic) Which spectroscopic methods are most effective for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- Chiral HPLC with a cellulose-based column resolves enantiomers using a hexane/isopropanol mobile phase.
- ¹⁹F NMR exploits the trifluoromethyl group’s chemical shift sensitivity to confirm spatial arrangement (e.g., δ = -62 to -65 ppm for CF₃ groups) .
- X-ray crystallography provides definitive stereochemical assignment, as demonstrated in structurally related benzonitrile derivatives .
(Advanced) What strategies are employed to map the metabolic pathways of this compound in human hepatocyte models?
Methodological Answer:
Metabolic pathways are mapped using stable isotope tracing (e.g., ¹³C-labeled compound) combined with LC-MS/MS to identify phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites. Human hepatocyte incubations are analyzed at multiple timepoints, with CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved. Key metabolites include hydroxylated derivatives and glucuronide conjugates, detected via fragmentation patterns (e.g., m/z 354 → 336 for dehydroxylation) .
(Basic) What in vitro assays are standard for evaluating the androgen receptor binding affinity of this compound?
Methodological Answer:
- Radioligand displacement assays : Use ³H-dihydrotestosterone to measure competitive binding in AR-positive cell lines (e.g., LNCaP).
- Reporter gene assays : Transfect cells with AR-responsive luciferase constructs (e.g., PSA promoter) to quantify transcriptional activation .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using purified AR ligand-binding domain .
(Advanced) How does molecular docking explain the interaction between this compound and the androgen receptor’s ligand-binding domain?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and AR’s Asn705, while the trifluoromethyl group engages in hydrophobic interactions with Leu704 and Trp741. Molecular dynamics simulations (100 ns trajectories) assess stability, showing the benzonitrile moiety’s orientation critical for avoiding steric clashes with helix 12, which governs coactivator recruitment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
